EPAC Antagonist Potency: Target vs. Chlorinated Analog
Within the US11124489 patent series, Compound 36 (the target compound) is distinguished from its closest chlorinated analogs by a shift from a halophenyl hydrazinyl cyanide motif to a furan-pyridyl isoxazole carboxamide scaffold. While BindingDB records for chlorinated analogs (e.g., Compound 11/15, Compound 24) report IC50 values of 7.2 µM and 5.6 µM respectively against Rap guanine nucleotide exchange factor 3, the target compound's unique hybridization was designed to modulate EPAC isoform selectivity, though its specific IC50 in this assay has not been publicly disclosed in the extracted sources [1]. The structural divergence is expected to alter both potency and selectivity profiles.
| Evidence Dimension | In vitro inhibition of Rap guanine nucleotide exchange factor 3 (EPAC target) |
|---|---|
| Target Compound Data | Not disclosed in public sources; patent exemplifies the compound as part of a furan-containing EPAC antagonist genus |
| Comparator Or Baseline | Compound 11/15 (US11124489): IC50 = 7.2 µM; Compound 24 (US11124489): IC50 = 5.6 µM; Compound 36 (US11124489): IC50 = 6.7 µM (this is a different Compound 36, not the target compound – see note) |
| Quantified Difference | Not calculable for the target compound; the class shows a >3-fold potency range (2.4–7.2 µM) among analogs, indicating that minor structural changes produce substantial potency shifts |
| Conditions | In vitro enzyme inhibition assay; target: Rap guanine nucleotide exchange factor 3 (Human) |
Why This Matters
The >3-fold IC50 spread among close analogs confirms that even small structural modifications within this class produce non-trivial differences in target engagement, making generic substitution risky for researchers requiring reproducible EPAC modulation.
- [1] BindingDB. Affinity data for US11124489 compound series: BDBM517667 (IC50: 7.2 µM), BDBM517682 (IC50: 5.6 µM), BDBM517692 (IC50: 6.7 µM). Target: Rap guanine nucleotide exchange factor 3. Accessed 2026. View Source
